molecular formula C20H21N3O4S2 B2780407 N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921996-07-8

N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2780407
CAS RN: 921996-07-8
M. Wt: 431.53
InChI Key: HTXYPTSSKPGZLP-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, also known as DMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DMTA is a thiazole-based compound that has been synthesized through a multi-step process.

Mechanism of Action

N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide exerts its effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses. Additionally, N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is also relatively inexpensive compared to other compounds with similar properties. However, there are some limitations to using N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide. One potential direction is to study its potential use in combination with other anticancer drugs to enhance their efficacy. Another potential direction is to study its potential use in the treatment of other inflammatory diseases, such as psoriasis and inflammatory bowel disease. Additionally, further studies are needed to determine the safety and efficacy of N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide in vivo, which could pave the way for its potential use in clinical settings.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has anti-inflammatory, antioxidant, and anticancer properties, and has been studied for its potential use in the treatment of various types of cancer and inflammatory diseases. The synthesis method has been optimized to yield high purity N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide in large quantities. While there are some limitations to using N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide in lab experiments, there are several future directions for research that could lead to its potential use in clinical settings.

Synthesis Methods

N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenyl isothiocyanate with 4-methoxyaniline to form 3,5-dimethyl-N-(4-methoxyphenyl)thiourea. This compound is then reacted with 2-bromoacetic acid to form N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide. The synthesis method has been optimized to yield high purity N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide in large quantities.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has several potential applications in the field of medicine. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and colon cancer. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-13-8-14(2)10-15(9-13)21-19(24)11-16-12-28-20(22-16)23-29(25,26)18-6-4-17(27-3)5-7-18/h4-10,12H,11H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXYPTSSKPGZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

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